Dimethyl 4-oxopentadecanedioate
Description
Dimethyl 4-oxopentadecanedioate is a dimethyl ester derivative of 4-oxopentadecanedioic acid. Structurally, it features a 15-carbon diacid backbone with a ketone group at the 4th position and methyl ester groups at both termini. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred through comparisons with structurally related dimethyl esters of aliphatic diacids, such as dimethyl oxalate () and dimethyl octadecanedioate ().
Properties
CAS No. |
62103-55-3 |
|---|---|
Molecular Formula |
C17H30O5 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
dimethyl 4-oxopentadecanedioate |
InChI |
InChI=1S/C17H30O5/c1-21-16(19)12-10-8-6-4-3-5-7-9-11-15(18)13-14-17(20)22-2/h3-14H2,1-2H3 |
InChI Key |
FDFKIXUZSYJKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxopentadecanedioate can be synthesized through several methods. One common approach involves the esterification of 4-oxopentadecanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of dimethyl 4-hydroxypentadecanedioate using an oxidizing agent like potassium permanganate or chromium trioxide. This reaction converts the hydroxyl group to a ketone, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxopentadecanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-oxopentadecanedioic acid.
Reduction: Dimethyl 4-hydroxypentadecanedioate.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-oxopentadecanedioate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are used in the study of enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is used in the development of polymers and resins with specific properties.
Industrial Chemistry: It is employed in the production of specialty chemicals and additives for various industrial processes.
Mechanism of Action
The mechanism of action of dimethyl 4-oxopentadecanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a building block that undergoes various chemical transformations to yield desired products. In biological studies, its derivatives may interact with enzymes, influencing metabolic pathways and biochemical reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between dimethyl 4-oxopentadecanedioate and the compounds referenced in the evidence:
Key Differentiators
- Chain Length and Functionalization : this compound’s extended carbon chain (15 carbons) and ketone group distinguish it from shorter-chain dimethyl oxalate (2 carbons) and longer-chain dimethyl octadecanedioate (18 carbons). The ketone group may enhance reactivity in oxidation or condensation reactions compared to the simpler ester functionalities in the analogs .
- Physical Properties : Higher molecular weight and chain length likely result in lower solubility in polar solvents compared to dimethyl oxalate but higher flexibility than dimethyl octadecanedioate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
